![molecular formula C18H14N4O2S B2794657 N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1170108-88-9](/img/structure/B2794657.png)
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Compounds containing these structures have been studied for their potential biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with various other compounds . The synthesis of oxadiazole derivatives can involve several methods, including cyclization of suitable precursors .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The oxadiazole ring also contributes to the overall conjugation and electronic properties of the molecule .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reactivity of oxadiazoles can depend on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific benzothiazole or oxadiazole derivative would depend on the specific substituents present in the molecule.Scientific Research Applications
- Thiazole derivatives, including compounds with the benzothiazole moiety, have demonstrated antimicrobial properties. For instance, sulfazole (a thiazole-containing compound) exhibits antimicrobial effects. Researchers have synthesized and evaluated various thiazole-based molecules for their antitumor activity .
Antimicrobial Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They have been discussed in the context of their interaction with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibitory effects . The interaction with the target enzyme DprE1, for instance, can lead to the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
Thiazole derivatives, which share structural similarities with this compound, are known to have good solubility in alcohol and ether . This could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds, such as benzothiazole derivatives, have been found to exhibit inhibitory effects against mycobacterium tuberculosis .
Safety and Hazards
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-6-8-12(9-7-11)10-15-21-22-18(24-15)20-16(23)17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKQSMNCJADAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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